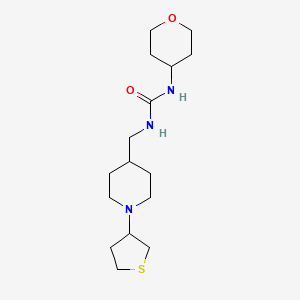
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea" is a multifaceted molecule that may be synthesized through various methods involving urea derivatives and multicomponent reactions. The structure of this compound suggests it contains a tetrahydropyran moiety, a tetrahydrothiophene group, and a piperidine ring, all connected through a urea linkage.
Synthesis Analysis
The synthesis of complex urea derivatives can be achieved through multicomponent reactions, as demonstrated in the facile and one-pot access to diverse functionalized pyrans using urea as an organo-catalyst . Similarly, the synthesis of densely substituted piperidines can be accomplished by converting tetrahydropyridines to their N'-aryl urea derivatives and inducing aryl migration through metalation . These methods highlight the versatility of urea in catalyzing the formation of various heterocyclic compounds, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is complex and can adopt multiple conformations. For instance, ureas derived from 3-azabicyclo[3.3.1]nonan-9α-amine exhibit a flattened chair-chair conformation with the presence of at least two conformations at the urea unit, as evidenced by spectroscopic studies . This suggests that the target compound may also exhibit conformational diversity due to its urea linkage and the presence of multiple heterocyclic rings.
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. The bifunctional nature of urea allows it to catalyze multiple steps in transformations, such as Knoevenagel condensation, Michael addition, and ring opening and closing reactions . This indicates that the target compound could potentially undergo similar reactions, contributing to its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can vary widely. For example, ureas containing pyrazole and adamantane fragments have been synthesized with significant inhibitory activity against human soluble epoxide hydrolase and demonstrated solubility in water . Although the specific properties of "1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea" are not detailed in the provided papers, the studies suggest that urea derivatives can be designed with desirable solubility and biological activity.
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2S/c20-16(18-14-3-8-21-9-4-14)17-11-13-1-6-19(7-2-13)15-5-10-22-12-15/h13-15H,1-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWLYRXOBFMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

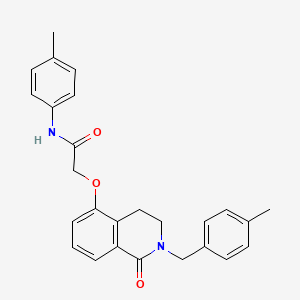
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)

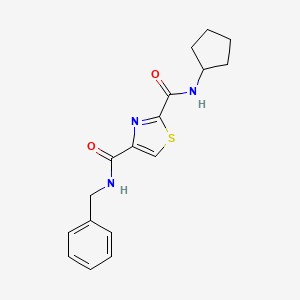
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
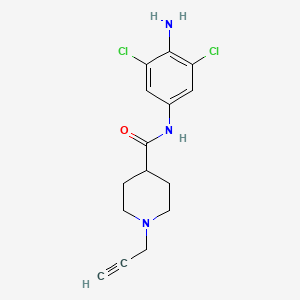
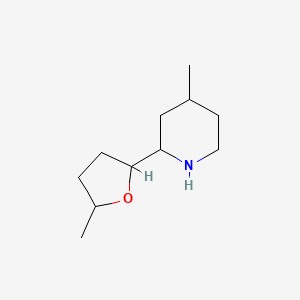
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
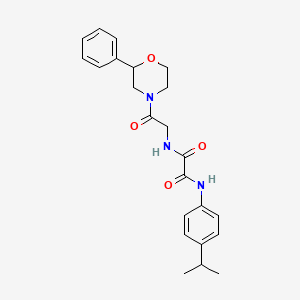
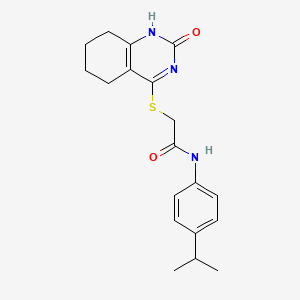
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)
